Camsirubicin
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Overview
Description
Camsirubicin, also known as 5-imino-13-deoxydoxorubicin, is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin. It has potential antineoplastic activity and is designed to intercalate DNA and impede the activity of topoisomerase II, inducing single and double-stranded breaks in DNA. This inhibition affects DNA replication, repair, transcription, and protein synthesis .
Scientific Research Applications
Camsirubicin has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase II inhibition.
Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage in various cell lines.
Medicine: Evaluated in clinical trials for its efficacy in treating soft tissue sarcoma and other cancers. .
Industry: Utilized in the development of new anthracycline derivatives with improved safety profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camsirubicin is synthesized by modifying the side chains of doxorubicin to reduce cardiotoxicity while retaining antitumor activity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the drug’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Camsirubicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Camsirubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase II, this compound induces single and double-stranded breaks in DNA, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Doxorubicin: Known for its potent antitumor activity but associated with significant cardiotoxicity.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.
Uniqueness of Camsirubicin: this compound is unique due to its reduced cardiotoxicity while retaining the antitumor activity of doxorubicin. This makes it a promising candidate for cancer treatment, especially in patients who are at risk of cardiotoxicity from traditional anthracyclines .
Properties
CAS No. |
236095-26-4 |
---|---|
Molecular Formula |
C27H32N2O9 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |
InChI |
InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1 |
InChI Key |
GNCWGPLZJLZZPI-KUIJCEFOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Camsirubicin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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